

A Comparative Analysis of 2,3,5-Trimethylheptane and Other C10 Isomers

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Compound of Interest

Compound Name: 2,3,5-Trimethylheptane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties and performance characteristics of **2,3,5-trimethylheptane** against other representative C10 alkane isomers. The information presented is supported by experimental data to assist researchers and professionals in material selection and application development. While the primary applications for these isomers are in fuels and as chemical feedstocks, their fundamental properties are relevant across various scientific disciplines.

Physicochemical Properties of C10 Isomers

The structural arrangement of carbon atoms in alkane isomers significantly influences their physical properties. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points and viscosities compared to their straight-chain counterparts. Conversely, branching increases the resistance to auto-ignition, leading to higher octane numbers.

Below is a summary of key physicochemical properties for **2,3,5-trimethylheptane** and other selected C10 isomers.



Property	2,3,5- Trimethylhepta ne	n-Decane	2- Methylnonane	2,2,4- Trimethylhepta ne
Molecular Formula	C10H22	C10H22	C10H22	C10H22
Molecular Weight (g/mol)	142.28	142.28	142.28	142.28
Boiling Point (°C)	157[1]	174[2][3]	166-169[4][5]	148.31[6]
Density (g/mL at 20°C)	Data not available	0.730[2][7]	0.726[4][5]	0.7275[6][8]
Viscosity (mPa⋅s at 25°C)	Data not available	0.838[9]	Data not available	Data not available
Research Octane Number (RON)	Data not available	Low (negative value)	Data not available	Data not available
Motor Octane Number (MON)	Data not available	Low (negative value)	Data not available	Data not available

Performance Characteristics

The performance of C10 isomers is highly dependent on their intended application. In the context of internal combustion engines, the octane number is a critical performance metric. Highly branched isomers are desirable components for gasoline due to their high anti-knock properties. Straight-chain alkanes, like n-decane, have very low octane numbers and are more suitable for diesel fuels where auto-ignition is desired.

While not their primary application, the solvent properties of these nonpolar alkanes can be relevant in various chemical and pharmaceutical processes. Their low reactivity makes them suitable as inert media for certain reactions or as carriers for nonpolar substances.

Experimental Protocols



Isomer Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the separation and identification of C10 alkane isomers.

Objective: To separate and identify the components of a C10 alkane mixture.

Apparatus:

- Gas chromatograph (GC) equipped with a mass spectrometer (MS) detector.
- Capillary column (e.g., 100% Dimethylpolysiloxane, 30 m x 0.25 mm ID x 0.25 μm film thickness).[10]
- Autosampler.
- Data acquisition and processing software.

Procedure:

- Sample Preparation: Prepare a dilute solution of the C10 isomer mixture (e.g., 10 μg/mL) in a volatile organic solvent such as hexane.[11]
- GC-MS Conditions:
 - Injector: Split/splitless injector at 280-320°C.[10]
 - Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[10]
 - Oven Temperature Program: Initial temperature of 40°C (hold for 3 minutes), then ramp at 6°C/min to 320°C (hold for 10 minutes).[10]
 - MS Detector: Electron ionization (EI) at 70 eV.[12] Scan range of m/z 50-550.[10]
- Injection: Inject 1 μL of the prepared sample into the GC-MS system.



• Data Analysis: Identify the individual isomers by comparing their retention times and mass spectra to a library of known compounds or reference standards. The mass spectrometer will produce a fragmentation pattern that serves as a molecular fingerprint for each isomer.

Determination of Research Octane Number (RON) and Motor Octane Number (MON)

The octane number of a spark-ignition engine fuel is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

Objective: To determine the anti-knock characteristics of a C10 isomer.

Standard Methods:

- ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel.[13][14][15][16]
- ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel.[17][18][19][20]

Procedure Outline (ASTM D2699 - RON):

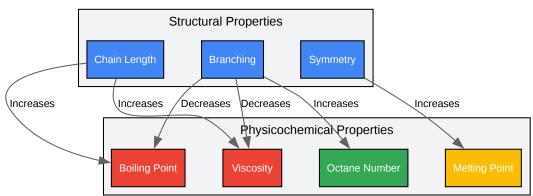
- Engine Setup: The CFR engine is operated under specific, mild conditions: 600 rpm engine speed and a controlled intake air temperature.[16]
- Reference Fuels: Primary reference fuels (PRFs) are blends of iso-octane (2,2,4-trimethylpentane, RON = 100) and n-heptane (RON = 0).[15]
- Knock Intensity Measurement: The test sample is run in the engine, and the compression ratio is adjusted to produce a standard level of knock intensity, measured by a knock sensor.
- Bracketing: Two PRF blends, one with a slightly higher and one with a slightly lower octane number than the sample, are run in the engine. The knock intensities are recorded.
- RON Determination: The RON of the sample is calculated by interpolation based on the knock intensities of the sample and the two bracketing PRF blends.[14]



Procedure Outline (ASTM D2700 - MON): The procedure for MON is similar to that for RON, but the engine is operated under more severe conditions, including a higher engine speed (900 rpm) and a higher intake mixture temperature, to simulate highway driving conditions.[18]

Visualizations

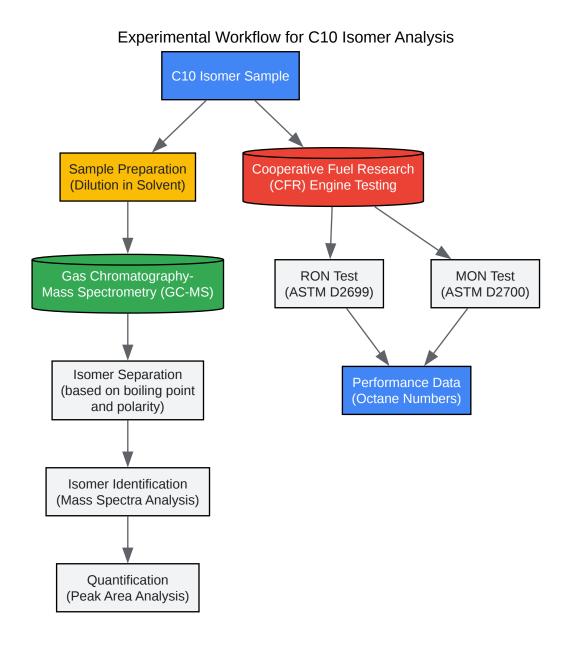
Relationship between Alkane Structure and Properties



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Caption: Influence of structural characteristics on the physical properties of alkane isomers.





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Caption: Workflow for the analysis of C10 alkane isomers.

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